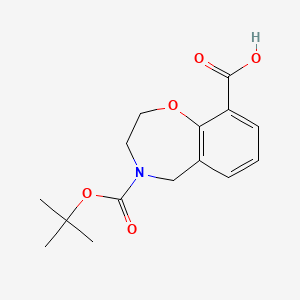

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-10(9-16)5-4-6-11(12)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKYZAIXJTXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid typically involves the formation of the benzoxazepine ring followed by the introduction of the Boc protecting group. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzoxazepine ring. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and scalable method .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: The Boc group is typically removed using strong acids like TFA or HCl.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Discovery

The compound is utilized in the design of novel pharmacological agents due to its ability to serve as a building block for more complex structures. Its benzoxazepine core is particularly appealing for creating compounds with potential therapeutic effects.

Case Study : A study demonstrated that derivatives of benzoxazepines exhibit significant activity against various biological targets, including receptors involved in metabolic regulation. The incorporation of the tert-butoxycarbonyl group enhances the stability and solubility of these compounds, making them suitable candidates for further development .

Synthesis of Bioactive Molecules

The compound acts as a versatile intermediate in organic synthesis. It can undergo various transformations to yield derivatives with enhanced biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Functionalized benzoxazepines |

| Cyclization | Heat or microwave-assisted methods | Tricyclic scaffolds |

| Reduction | Catalytic hydrogenation | Saturated derivatives |

Development of Anticancer Agents

Research indicates that modifications of the benzoxazepine structure can lead to compounds with anticancer properties. The ability to alter functional groups allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

Case Study : A derivative synthesized from 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid was tested against cancer cell lines and showed promising cytotoxic activity. The study highlighted the importance of structure-activity relationships in developing effective anticancer therapies .

Neuropharmacology

The compound's structural features are conducive to exploring its effects on neurological targets. Research has indicated potential applications in treating neurodegenerative diseases.

Data Table: Neuropharmacological Studies

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting carbocation can undergo various transformations, depending on the reaction conditions. The Boc group is particularly useful because it can be easily removed, allowing for subsequent chemical modifications .

Comparison with Similar Compounds

(a) Substituent Effects

- Halogenation (Cl/Br): The 7-chloro and 7-bromo derivatives exhibit altered electronic properties due to halogen electronegativity, which may enhance binding affinity in drug-receptor interactions. Bromination increases molecular weight significantly (391.21 vs.

- Hydrochloride Salt: The hydrochloride form () lacks the BOC group, increasing polarity and aqueous solubility compared to the free acid or BOC-protected analogs .

(c) Stability and Reactivity

- The BOC group enhances thermal and oxidative stability, making the main compound preferable for multi-step syntheses. In contrast, the hydrochloride salt may require inert storage conditions due to hygroscopicity .

Biological Activity

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (CAS Number: 1142210-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : 295.32 g/mol

- Structural Characteristics : The compound features a benzoxazepine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant antitumor properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

Benzoxazepine derivatives have been reported to possess antibacterial and antifungal activities:

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways.

- Research Findings : In vitro assays revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Mechanisms

The biological activity of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for cell proliferation.

- Receptor Interaction : It has been suggested that this compound interacts with specific receptors that mediate cellular responses to growth factors.

Comparative Analysis of Related Compounds

Q & A

Basic: What are the key synthetic strategies for preparing 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

- Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group to protect the amine functionality during ring formation. This is critical to prevent undesired side reactions, as seen in structurally related Boc-protected piperazine and tetrahydroquinoline derivatives .

- Ring-Closing Reactions: Utilizing nucleophilic substitution or condensation reactions to form the benzoxazepine ring. For example, coupling a carboxylic acid moiety with an amine intermediate under activating agents like EDCI/HOBt.

- Purification: Chromatographic techniques (e.g., flash column chromatography) or preparative HPLC (≥97% purity standards, as referenced in similar compounds) are essential to isolate the target compound .

Advanced: How can researchers optimize the yield of benzoxazepine ring formation while minimizing byproducts?

Methodological Answer:

- Reaction Condition Screening: Test catalysts (e.g., Pd-based catalysts for coupling), solvents (polar aprotic solvents like DMF), and temperatures. For instance, elevated temperatures (80–100°C) may accelerate ring closure but risk Boc group degradation .

- Byproduct Analysis: Use LC-MS or NMR to identify impurities (e.g., unreacted starting materials or ring-opened intermediates). Adjust stoichiometry or reaction time accordingly.

- Protecting Group Stability: Monitor Boc stability under reaction conditions via FT-IR or TLC. Acidic or high-temperature conditions may necessitate alternative protecting groups .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR to confirm the benzoxazepine ring structure, Boc group (characteristic tert-butyl signals at ~1.4 ppm), and carboxylic acid proton (broad peak at ~12 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion ([M+H]+ or [M−H]−) and fragmentation patterns.

- HPLC Purity Analysis: Ensure ≥95% purity (as standard in research-grade compounds) using reverse-phase HPLC with UV detection .

Advanced: How can researchers resolve discrepancies in NMR data caused by diastereomeric impurities?

Methodological Answer:

- Chiral HPLC Separation: Use a chiral stationary phase (e.g., amylose-based columns) to isolate enantiomers, as applied in resolving stereoisomers of Boc-protected amino acids .

- X-ray Crystallography: For unambiguous stereochemical assignment, crystallize the compound and analyze its crystal structure.

- Dynamic NMR Experiments: Probe temperature-dependent NMR shifts to identify conformational exchange processes that may obscure signals .

Basic: What are the stability considerations for the Boc group in this compound during storage and reactions?

Methodological Answer:

- Storage Conditions: Store at −20°C under inert gas (e.g., argon) to prevent hydrolysis. Moisture and acidic environments degrade the Boc group, as noted in safety protocols for similar Boc-protected amines .

- Reaction Compatibility: Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Neutral or mildly basic conditions preserve Boc integrity during synthesis .

Advanced: How is this compound utilized as an intermediate in medicinal chemistry research?

Methodological Answer:

- Peptide Coupling: Activate the carboxylic acid moiety using HATU/DIPEA to form amide bonds with amino groups in drug candidates, analogous to methods for related benzoic acid derivatives .

- Library Synthesis: Incorporate the benzoxazepine scaffold into combinatorial libraries for screening against biological targets (e.g., GPCRs or kinases), leveraging its rigid heterocyclic structure .

Basic: What analytical methods are recommended for assessing the compound’s purity and identity?

Methodological Answer:

- Combined Techniques: Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% area) and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm−1 for Boc and carboxylic acid) .

- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N content) against theoretical values, as done for structurally related compounds .

Advanced: How to address low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Prodrug Derivatization: Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity, then enzymatically cleave in vivo.

- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solutions to improve solubility without denaturing proteins .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Avoid inhalation of powders, as advised in safety data sheets for related Boc-protected compounds .

- Ventilation: Use a fume hood during synthesis to mitigate exposure to volatile reagents (e.g., DCM or TFA) .

Advanced: How to validate the compound’s biological activity in target engagement assays?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (KD, kon/koff) of the compound.

- Cellular Assays: Use fluorescence-based reporters (e.g., Tokyo Green derivatives ) to monitor intracellular target modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.